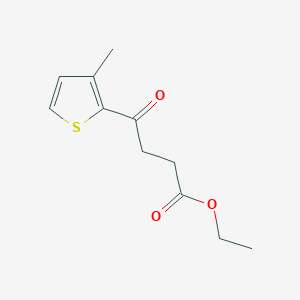

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a butanoate ester

Aplicaciones Científicas De Investigación

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenylpyruvate decarboxylase, which is involved in the decarboxylation of phenylpyruvate to phenylacetaldehyde . The interaction between this compound and phenylpyruvate decarboxylase involves binding at the active site, which can influence the enzyme’s activity and stability. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and potentially leading to changes in metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of GABA transporters, which are responsible for the uptake of gamma-aminobutyric acid (GABA) in neurons and astrocytes . By inhibiting GABA transporters, this compound can increase the extracellular concentration of GABA, leading to enhanced inhibitory neurotransmission. This can have downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to the active sites of enzymes, such as phenylpyruvate decarboxylase, and modulate their activity . Additionally, this compound can inhibit GABA transporters by binding to their active sites, preventing the reuptake of GABA and increasing its extracellular concentration . These binding interactions can lead to changes in enzyme activity, inhibition or activation of specific pathways, and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound can result in sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential neurotoxicity and disruptions in normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can influence the activity of phenylpyruvate decarboxylase, which plays a role in the metabolism of phenylalanine . Additionally, this compound may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, this compound can bind to GABA transporters, facilitating its uptake and distribution within neuronal and astrocytic cells . These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the synaptic cleft in neurons, where it can interact with GABA transporters and modulate inhibitory neurotransmission. These localization patterns can influence the compound’s efficacy and its effects on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate typically involves the esterification of 4-(3-methyl-2-thienyl)-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The thienyl group can interact with biological receptors or enzymes, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

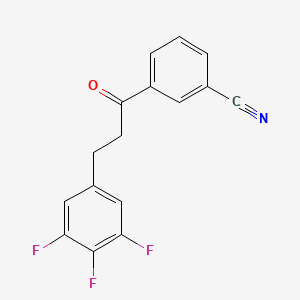

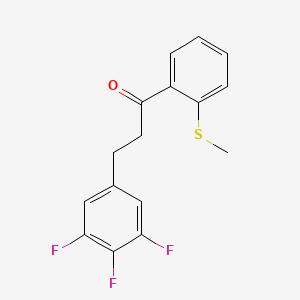

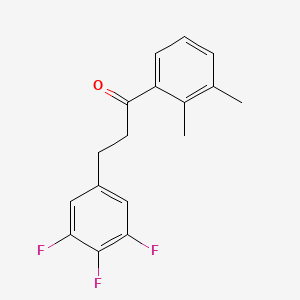

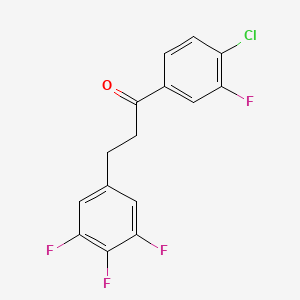

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is unique due to the presence of both a thienyl group and an ester functionality. This combination allows for a wide range of chemical reactions and potential applications that are not possible with simpler compounds. The thienyl group imparts specific electronic and steric properties that can influence the reactivity and interactions of the compound.

Propiedades

IUPAC Name |

ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZIAJXHYVOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.